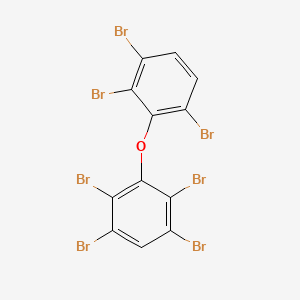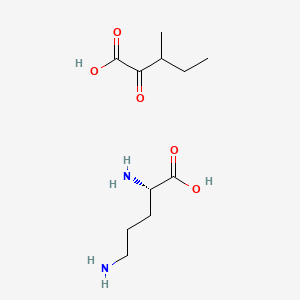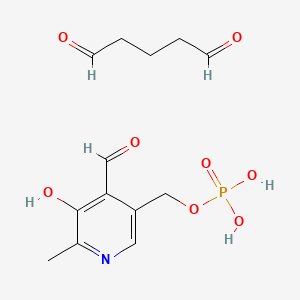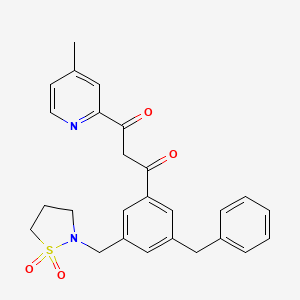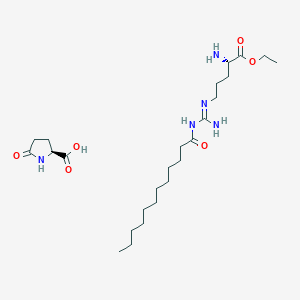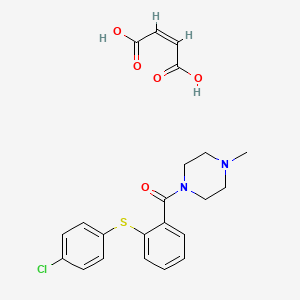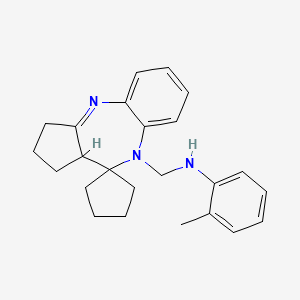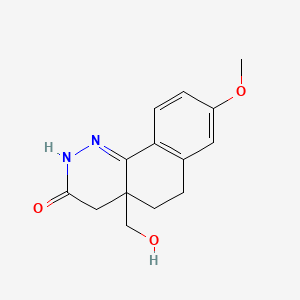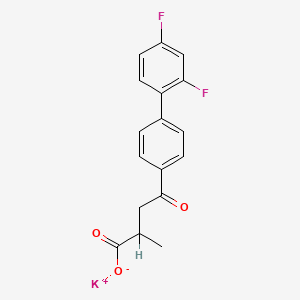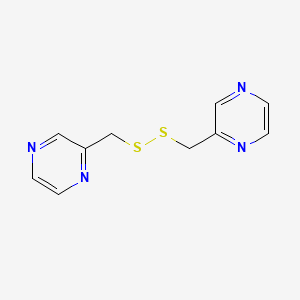
2,2'-Dithiodimethylenedipyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiodimethylenedipyrazine is a sulfur-containing heterocyclic compound characterized by the presence of two pyrazine rings connected via a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiodimethylenedipyrazine typically involves the reaction of pyrazine derivatives with sulfur-containing reagents. One common method includes the use of pyrazine-2-thiol, which undergoes oxidative coupling to form the disulfide bridge. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like acetonitrile or ethanol.
Industrial Production Methods: Industrial production of 2,2’-Dithiodimethylenedipyrazine may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Dithiodimethylenedipyrazine can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiol derivatives.
Substitution: The pyrazine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antioxidant properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiodimethylenedipyrazine involves its interaction with biological molecules through its disulfide bridge. This interaction can lead to the disruption of disulfide bonds in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparaison Avec Des Composés Similaires
2,2’-Dithiodipyridine: Similar disulfide bridge but with pyridine rings instead of pyrazine.
2,2’-Dithiodibenzothiazole: Contains benzothiazole rings connected by a disulfide bridge.
2,2’-Dithiodibenzimidazole: Features benzimidazole rings linked by a disulfide bond.
Uniqueness: 2,2’-Dithiodimethylenedipyrazine is unique due to its specific pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for specific applications.
Propriétés
Numéro CAS |
89684-34-4 |
|---|---|
Formule moléculaire |
C10H10N4S2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
2-[(pyrazin-2-ylmethyldisulfanyl)methyl]pyrazine |
InChI |
InChI=1S/C10H10N4S2/c1-3-13-9(5-11-1)7-15-16-8-10-6-12-2-4-14-10/h1-6H,7-8H2 |
Clé InChI |
UCVALZBENNBIBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CSSCC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



